molecular formula C5H5NO4 B1581616 5-Nitrofurfuryl alcohol CAS No. 2493-04-1

5-Nitrofurfuryl alcohol

Cat. No.: B1581616
CAS No.: 2493-04-1
M. Wt: 143.1 g/mol
InChI Key: NDSTUUPEXNCUNW-UHFFFAOYSA-N
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Description

5-Nitrofurfuryl alcohol is an organic compound with the molecular formula C5H5NO4. It is a derivative of furan, characterized by the presence of a nitro group and a hydroxymethyl group attached to the furan ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Scientific Research Applications

5-Nitrofurfuryl alcohol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in the treatment of bacterial infections due to its antibacterial activity.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially important compounds.

Mechanism of Action

Target of Action

The primary targets of 5-Nitrofurfuryl alcohol are bacterial cells. It has been used as an antibacterial, antiprotozoal, and antihelminthic drug in humans and animals .

Mode of Action

The mechanism of action of this compound is complex. Inside the bacterial cell, nitroreductases, particularly nitrofuran reductase, catalyze the reduction of the nitro groups of this compound to multiple reactive intermediates . These intermediates then interact with ribosomal proteins, DNA, and other macromolecules within the cell .

Biochemical Pathways

The reactive intermediates produced by the reduction of this compound affect pyruvate metabolism . Pyruvate is a key intersection in the network of metabolic pathways since it can be converted into carbohydrates via gluconeogenesis, to fatty acids or energy through acetyl-CoA, to the amino acid alanine, and to ethanol. Disruption of pyruvate metabolism can therefore have wide-ranging effects on the bacterial cell.

Result of Action

The interaction of the reactive intermediates of this compound with cellular macromolecules leads to a disruption of essential cellular processes, resulting in the death of the bacterial cell .

Safety and Hazards

5-Nitrofurfuryl alcohol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Relevant Papers The paper “Antibacterial action of (5-nitrofurfuryl)-derived aminophosphonates and their parent imines” discusses the antibacterial action of this compound and its derivatives .

Biochemical Analysis

Biochemical Properties

5-Nitrofurfuryl alcohol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been used to investigate the reduction of 2-substituted-5-nitrofuran compounds by rhodium complexes . The compound’s nitro group is believed to be responsible for its antibacterial and mutagenic properties . It interacts with enzymes such as aldehyde dehydrogenase and other oxidoreductases, influencing their activity and leading to the production of reactive oxygen species (ROS).

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to exhibit antibacterial activity against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound influences cell function by generating ROS, which can lead to oxidative stress and damage to cellular components. This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by cellular enzymes, leading to the formation of reactive intermediates. These intermediates can interact with DNA, proteins, and other biomolecules, causing damage and disrupting normal cellular functions . The compound’s nitro group is crucial for its activity, as it undergoes redox cycling to produce ROS, which are responsible for its antibacterial and cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and damage to cellular components, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antibacterial activity without significant toxicity . At higher doses, it can cause toxic effects, including liver and kidney damage, due to the increased production of ROS and oxidative stress . These toxic effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its reduction by cellular enzymes to form reactive intermediates. These intermediates can further react with cellular components, leading to the production of ROS . The compound interacts with enzymes such as aldehyde dehydrogenase and other oxidoreductases, which play a role in its metabolism and the generation of its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its chemical properties, such as its solubility and ability to cross cell membranes. It can accumulate in specific tissues, leading to localized effects and potential toxicity .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with cellular components and its chemical properties. The compound can localize to specific organelles, such as mitochondria, where it can exert its effects by generating ROS and causing oxidative damage . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitrofurfuryl alcohol can be synthesized through the reduction of 5-nitrofuran-2-carboxylic acid. The process involves the use of borane-tetrahydrofuran complex in an inert atmosphere. The reaction is carried out at room temperature for 16 hours, followed by quenching with methanol and extraction with ethyl acetate. The product is then purified to obtain this compound with a high yield .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Nitrofurfuryl alcohol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Major Products Formed:

    Reduction: 5-Aminofurfuryl alcohol.

    Oxidation: 5-Nitrofuran-2-carboxylic acid.

    Substitution: Various substituted furfuryl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 5-Nitro-2-furaldehyde
  • 5-Nitro-2-furoyl chloride
  • 5-Nitrofurfuryl bromide

Comparison: 5-Nitrofurfuryl alcohol is unique due to the presence of both a nitro group and a hydroxymethyl group on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, such as 5-nitro-2-furaldehyde and 5-nitro-2-furoyl chloride, which lack the hydroxymethyl group. Additionally, the hydroxymethyl group enhances its solubility in water, making it more versatile for various applications .

Properties

IUPAC Name

(5-nitrofuran-2-yl)methanol
Source PubChem
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InChI

InChI=1S/C5H5NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSTUUPEXNCUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179640
Record name Furfuryl alcohol, 5-nitro-
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Molecular Weight

143.10 g/mol
Source PubChem
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CAS No.

2493-04-1
Record name 5-Nitrofurfuryl alcohol
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Record name Furfuryl alcohol, 5-nitro-
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Record name 2-Furanmethanol, 5-nitro-
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Record name Furfuryl alcohol, 5-nitro-
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Record name 5-Nitrofurfuryl alcohol
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Synthesis routes and methods

Procedure details

2-(Diacetoxymethyl)-5-nitro-furane (48.6 pts. by wt.) are boiled in a mixture of water (216 pts. by vol.) and concentrated H2SO4 (108 pts. by wt.) for 15 minutes under N2, the mixture is then cooled and the 5-nitro-furfurol formed is taken up in ether and, after removing the ether, dissolved in 100 pts. by vol. of methanol. A solution of 1-amino-2-oxo-imidazolidine hydrochloride (27.5 pts. by wt.) in water (100 pts. by vol.) is added to this solution. After 4.5 hrs., the product which has separated out is filtered off, washed with water and dried.
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Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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